3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid
CAS No.:
Cat. No.: VC8620716
Molecular Formula: C20H18N2O5
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O5 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C20H18N2O5/c1-20(2,3)22-17(24)14-8-7-11(10-15(14)18(22)25)16(23)21-13-6-4-5-12(9-13)19(26)27/h4-10H,1-3H3,(H,21,23)(H,26,27) |
| Standard InChI Key | JVPGYULCWAFZSV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |
| Canonical SMILES | CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Introduction
3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid is a synthetic organic compound of interest in medicinal chemistry and materials science. This compound features a complex molecular structure that combines a phthalimide derivative with a benzoic acid moiety, making it a candidate for various biological and chemical applications.
Synthesis Pathway
The synthesis of this compound generally involves the following steps:
-
Formation of the Phthalimide Core
-
The phthalimide structure is synthesized through condensation reactions involving phthalic anhydride and an appropriate amine.
-
-
Introduction of the tert-Butyl Group
-
tert-Butylation is achieved via alkylation reactions using tert-butyl halides or equivalents.
-
-
Amide Bond Formation
-
The amide linkage between the phthalimide and benzoic acid moieties is formed using coupling reagents like carbodiimides (e.g., DCC or EDC).
-
-
Final Acidification
-
Hydrolysis or deprotection steps yield the final benzoic acid derivative.
-
Applications
Analytical Characterization
To confirm its structure and purity, the following methods are typically employed:
Potential Limitations
Despite its promising features, certain challenges may arise:
-
Solubility Issues: Limited aqueous solubility could restrict bioavailability in pharmaceutical applications.
-
Synthetic Complexity: Multi-step synthesis increases production costs.
-
Lack of Specific Bioactivity Data: Further studies are needed to evaluate its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume